molecular formula C13H20BrN5O B7059406 2-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide

2-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide

Cat. No.: B7059406
M. Wt: 342.23 g/mol
InChI Key: ZNRNZTCWANOACS-UHFFFAOYSA-N
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Description

2-[4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide is a synthetic organic compound characterized by its unique structure, which includes a bromopyrimidine moiety and a diazepane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF).

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or THF.

    Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Substitution Products: Various N- or S-substituted pyrimidine derivatives.

    Oxidation Products: Oxidized diazepane derivatives.

    Reduction Products: Reduced pyrimidine derivatives.

    Acylation Products: N-acylated diazepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. It may serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The diazepane ring may enhance the compound’s binding affinity and selectivity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound could interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide
  • 2-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide
  • 2-[4-(5-Iodopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide

Uniqueness

Compared to its analogs, 2-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide exhibits unique properties due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s reactivity and binding interactions, potentially enhancing its biological activity and selectivity.

Properties

IUPAC Name

2-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN5O/c1-2-15-12(20)10-18-4-3-5-19(7-6-18)13-16-8-11(14)9-17-13/h8-9H,2-7,10H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRNZTCWANOACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CCCN(CC1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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